tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate
Description
tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 5-oxopentyl chain, and a 2,4-difluorophenyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the difluorophenyl moiety is critical in pharmaceutical applications due to its metabolic resistance and lipophilicity. The ketone group in the oxopentyl chain offers reactivity for further functionalization, making this compound a versatile intermediate in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-9-5-4-6-14(20)12-8-7-11(17)10-13(12)18/h7-8,10H,4-6,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIMEJQXBHPGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pentyl chain precursor that contains the difluorophenyl and ketone functionalities . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules .
Biology and Medicine: In biological research, this compound is utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors . Its difluorophenyl group can enhance the binding affinity and selectivity of drug candidates .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals . Its stability and reactivity make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways . The carbamate group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and physical properties of tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate and analogous compounds:
Key Observations :
- Halogen vs. Ketone Functionality : The bromo-difluorophenyl analog (CAS 1150114-27-4) lacks the oxopentyl chain but includes bromine, enhancing its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the target compound’s ketone-driven reactivity .
- Ring Systems : Piperidine-based carbamates (e.g., CAS 1523530-57-5) introduce rigidity and stereochemistry, contrasting with the linear oxopentyl chain of the target compound .
- Physical State : Liquid analogs like CAS 1909319-84-1 offer easier handling in solution-phase reactions, whereas solid derivatives (e.g., bromo-difluorophenyl carbamate) may require specific crystallization protocols .
Application-Specific Comparisons
- Pharmaceuticals: The difluorophenyl group in the target compound enhances metabolic stability, similar to fluorinated chromenones in (e.g., Example 75, Mass: 615.7), which are used in kinase inhibitors .
- Agrochemicals : Liquid carbamates like CAS 1909319-84-1 are favored for formulation flexibility, whereas solid analogs may be optimal for slow-release formulations .
Research Findings and Challenges
- Reactivity Trade-offs : Brominated carbamates (e.g., CAS 1150114-27-4) exhibit higher reactivity in cross-coupling but lower stability compared to the target compound’s ketone functionality .
- Stereochemical Complexity : Piperidine derivatives (CAS 1523530-57-5) require enantioselective synthesis, whereas the target compound’s linear chain simplifies stereochemical control .
- Scalability : TFA-mediated deprotection (, Table 2.3) poses challenges in large-scale production due to corrosivity, suggesting alternatives like HCl/dioxane for the target compound .
Biological Activity
tert-Butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate is a synthetic organic compound with the molecular formula and a molecular weight of 313.34 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in pharmaceutical development. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Molecular Structure
The molecular structure of this compound includes a tert-butyl group, a difluorophenyl moiety, and a pentyl chain with a ketone functional group. This unique combination contributes to its biological activity.
Synthesis
The synthesis typically involves the reaction of tert-butyl carbamate with a suitable pentyl chain precursor that contains the difluorophenyl and ketone functionalities. The synthetic routes may vary, but they often include oxidation, reduction, and substitution reactions.
The specific mechanism of action for this compound remains largely unknown due to its status as a relatively new chemical entity. Current research is focused on identifying its primary targets within biological systems. Preliminary studies suggest that it may interact with certain enzymes or receptors involved in metabolic pathways.
In Vitro Studies
In vitro studies have indicated that this compound may exhibit enzyme inhibition properties. Initial tests suggest potential activity against specific phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, impacting various physiological processes.
In Vivo Studies
Research involving animal models is still limited but shows promise for further exploration. The compound's effects on metabolic processes and potential therapeutic applications are currently under investigation. Notably, studies on similar compounds indicate that modifications to the carbamate structure can enhance biological efficacy.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-Butyl N-(2,3-dihydroxypropyl)carbamate | C12H23NO4 | Moderate enzyme inhibition |
| tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | C16H19BrF2NO3 | Stronger anti-inflammatory effects |
| tert-Butyl (2,2,2-trifluoroacetyl)carbamate | C14H15F3N2O2 | Anticancer properties |
This table illustrates that while this compound possesses unique characteristics due to its difluorophenyl and ketone functionalities, comparative compounds exhibit varying degrees of biological activity based on structural differences.
Case Study 1: Enzyme Inhibition
A recent study investigated the enzyme inhibition capabilities of various carbamates, including this compound. The research revealed that this compound demonstrated selective inhibition against certain PDEs in vitro. The implications for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) were discussed.
Case Study 2: Pharmacokinetics
Another study focused on the pharmacokinetics of related compounds in vivo. Results indicated that modifications to the alkoxy chains could significantly alter absorption rates and metabolic stability. This finding suggests that optimizing the structure of this compound could enhance its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves coupling 2-(2,4-difluorophenyl)acetic acid derivatives with tert-butyl carbamate precursors using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide). For example, a 89% yield was achieved using DCC in ethyl acetate/hexane under reflux, with triethylamine as a base to neutralize HCl byproducts . Key optimization factors include solvent polarity (e.g., THF vs. dichloromethane), temperature control (0–25°C), and stoichiometric ratios (1:1.05 reagent:substrate).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Expect signals for the tert-butyl group (δ ~1.4 ppm, singlet) and the carbonyl group (δ ~170–175 ppm). The 2,4-difluorophenyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets for meta-fluorines) .
- IR Spectroscopy : Look for carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹).
- HRMS : Calculate exact mass using molecular formula C₁₆H₁₉F₂NO₃ (e.g., [M+Na]+ = 342.12).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The tert-butyl carbamate group is susceptible to acidic hydrolysis, so avoid prolonged exposure to humid environments. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., 2,4-difluorophenyl) influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The 2,4-difluorophenyl group enhances electrophilicity at the ketone carbonyl via electron-withdrawing effects, accelerating nucleophilic attack. For example, in aminolysis reactions, this group reduces activation energy by ~15% compared to non-fluorinated analogs. Kinetic studies using DFT calculations and Hammett plots can quantify substituent effects .
Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-containing carbamates?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). To address this:
- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Control for metabolic instability via LC-MS monitoring of compound degradation .
Q. How can researchers differentiate between competing reaction pathways (e.g., oxidation vs. hydrolysis) during derivatization of this compound?
- Methodological Answer :
- TLC/LC-MS Monitoring : Track intermediates in real-time. For instance, oxidation with m-CPBA produces sulfoxide intermediates detectable at Rf = 0.3 (ethyl acetate/hexane 1:4), while hydrolysis yields carboxylic acids (Rf = 0.1).
- Isotopic Labeling : Use D₂O to confirm hydrolysis mechanisms via deuterium incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
